Patent

US04277407

Procedure details

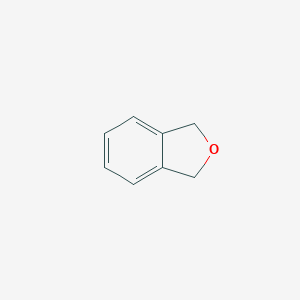

Lithium aluminum hydride (3.0 g) and 100 ml of dry tetrahydrofuran wereplaced in a 3-neck flask equipped with a mechanical stirrer, condenser witha nitrogen inlet and addition funnel. Phenolphthalein (6.4 g) dissolved in 300 ml of dry tetrahydrofuran was added dropwise to the stirred lithium aluminum hydride suspension at a rate to maintain a gentle reflux. When addition was complete, the reaction mixture was stirred for six hours at reflux by heating with an oil bath and then allowed to stand overnight. Tothe stirred solution was added excess ethyl acetate followed by 500 ml of water. The pH was adjusted to approximately 2 with conc. HCl and the solution extracted with two 500 ml portions of ether. The ether layer was washed six times with 10% aqueous potassium carbonate (each time the base layer was magenta), and then evaporated to dryness to leave an off-white solid (4.5 g crude yield). The solid was crystallized from 440 ml of 20% ethanol and dried in vacuo at 60° C. to give the corresponding phthalan as very light yellow crystals (yield 3.3 g; melting range 195°-197.5° C.). TLC using ether-silica gel gave one spot. Nmr did not show methine H and was more consistent with the cyclic ether (phenolphthalan) than the open form (phenolphthalol).

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[CH:8]=[CH:9][C:10]2[C:16](C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)[O:15][C:13](=O)[C:11]=2[CH:12]=1.C(OCC)(=O)C.Cl>O1CCCC1.O>[CH2:13]1[O:15][CH2:16][C:10]2[C:11]1=[CH:12][CH:7]=[CH:8][CH:9]=2 |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred for six hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer, condenser witha nitrogen inlet and addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a gentle reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating with an oil bath

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution extracted with two 500 ml portions of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The ether layer was washed six times with 10% aqueous potassium carbonate (each time the base layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an off-white solid (4.5 g crude yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was crystallized from 440 ml of 20% ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 60° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |